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Compound of Interest

Compound Name: Ethyl 5-fluoronicotinate

Cat. No.: B1295988 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 5-
fluoronicotinate, a key intermediate in pharmaceutical and agrochemical research. This

document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive resource based on predicted spectroscopic data due to the limited

availability of experimental spectra in public databases.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 5-fluoronicotinate. These predictions are

derived from the analysis of structurally similar compounds, including ethyl nicotinate and other

fluorinated pyridine derivatives.

Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.90 d ~2.5 H-6

~8.50 dd ~8.5, 4.5 H-2

~7.80 ddd ~8.5, 2.5, 2.5 H-4

4.45 q 7.1 -CH₂-

1.42 t 7.1 -CH₃

Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~164.5 (d, J ≈ 2 Hz) C=O

~159.0 (d, J ≈ 260 Hz) C-5

~148.0 (d, J ≈ 15 Hz) C-6

~138.0 (d, J ≈ 25 Hz) C-2

~125.0 (d, J ≈ 5 Hz) C-3

~121.0 (d, J ≈ 20 Hz) C-4

62.0 -CH₂-

14.2 -CH₃

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1725 Strong C=O Stretch (Ester)

~1600, 1480, 1450 Medium-Strong
Aromatic C=C and C=N

Stretch

~1300-1250 Strong C-O Stretch (Ester)

~1150-1100 Strong C-F Stretch

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

169 100 [M]⁺ (Molecular Ion)

141 60 [M - C₂H₄]⁺

124 80 [M - OCH₂CH₃]⁺

96 40 [M - COOCH₂CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of Ethyl 5-fluoronicotinate (approximately 5-10 mg) is

prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
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¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 16 ppm, a

relaxation delay of 1 second, and 16 transients.

¹³C NMR Acquisition: Carbon-13 spectra are acquired with a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and 1024 transients. Proton decoupling is applied during

acquisition.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat Ethyl 5-fluoronicotinate is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded

and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final

infrared spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization, or by direct

infusion.

Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

using a quadrupole mass analyzer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1295988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: The abundance of each ion is measured, and a mass spectrum is generated by

plotting the relative intensity of the ions as a function of their m/z values.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Ethyl 5-
fluoronicotinate.
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Workflow for Spectroscopic Analysis of Ethyl 5-fluoronicotinate

Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Ethyl 5-fluoronicotinate

Dissolve in CDCl3 with TMS Prepare thin film on KBr plate Dilute for GC-MS injection

NMR Spectrometer (400 MHz) FTIR Spectrometer GC-MS System

Fourier Transform, Phasing, Baseline Correction Fourier Transform, Background Subtraction Library Search, Fragmentation Analysis

Chemical Shift & Coupling Constant Analysis Functional Group Identification Molecular Weight & Formula Determination

Comprehensive Spectroscopic Report

Click to download full resolution via product page

Spectroscopic Analysis Workflow
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[https://www.benchchem.com/product/b1295988#ethyl-5-fluoronicotinate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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